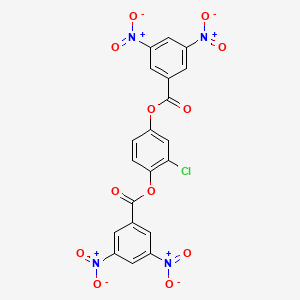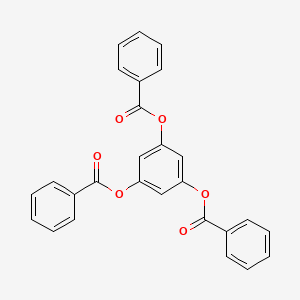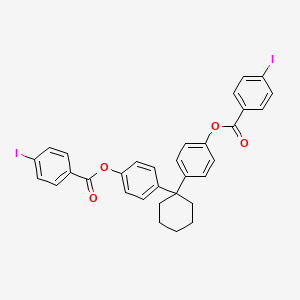
2-chloro-1,4-phenylene bis(3,5-dinitrobenzoate)
Descripción general
Descripción
2-chloro-1,4-phenylene bis(3,5-dinitrobenzoate) is a chemical compound that has been widely used in scientific research. It is commonly referred to as CDPDNB and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CDPDNB involves the formation of a covalent bond between the nitrogen atom of the cysteine residue and the nitro group of the compound. This covalent bond stabilizes the protein structure and can affect its function.
Biochemical and Physiological Effects:
CDPDNB has been shown to have a variety of biochemical and physiological effects. It can affect the activity of enzymes, alter protein-protein interactions, and induce changes in protein conformation. These effects can have implications for various biological processes, including signal transduction, gene expression, and disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CDPDNB is its high reactivity towards cysteine residues, which allows for efficient labeling of proteins. However, its reactivity can also be a limitation, as it can lead to non-specific labeling and potential interference with protein function. Additionally, CDPDNB is not suitable for use in vivo and must be used with caution in vitro.
Direcciones Futuras
There are several potential future directions for research involving CDPDNB. One area of interest is the development of new labeling reagents that can target other amino acid residues in proteins. Another potential direction is the application of CDPDNB in the study of protein-protein interactions in complex biological systems. Finally, the use of CDPDNB in the development of new therapeutics targeting specific proteins is an area of ongoing research.
Aplicaciones Científicas De Investigación
CDPDNB has been used extensively in scientific research as a tool for studying protein structure and function. It is often used as a labeling reagent for cysteine residues in proteins, which allows for the identification and characterization of protein-protein interactions.
Propiedades
IUPAC Name |
[3-chloro-4-(3,5-dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClN4O12/c21-17-9-16(36-19(26)10-3-12(22(28)29)7-13(4-10)23(30)31)1-2-18(17)37-20(27)11-5-14(24(32)33)8-15(6-11)25(34)35/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCONYYXJKVEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClN4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzene-1,4-diyl bis(3,5-dinitrobenzoate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2,5-dimethylphenyl)amino]carbonyl}-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3824765.png)
![2-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B3824771.png)
![4-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B3824783.png)
![2-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]methyl}-6-methylpyridin-3-ol](/img/structure/B3824786.png)





![2-[(4-chlorophenyl)thio]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3824826.png)


![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)
